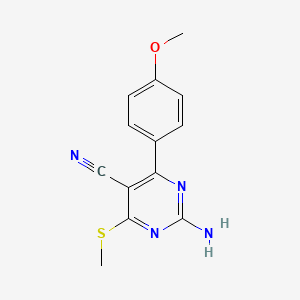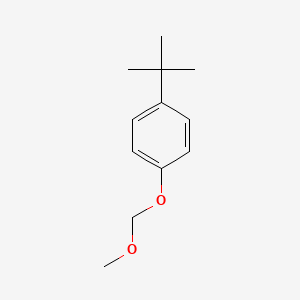
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide: is a heterocyclic compound that contains a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-methylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-ethylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-butylhydrazine-1-carboxamide
Uniqueness: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Eigenschaften
CAS-Nummer |
57773-88-3 |
|---|---|
Molekularformel |
C7H13N5O2S |
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
1-amino-3-(5-methoxy-1,3,4-thiadiazol-2-yl)-1-propylurea |
InChI |
InChI=1S/C7H13N5O2S/c1-3-4-12(8)6(13)9-5-10-11-7(14-2)15-5/h3-4,8H2,1-2H3,(H,9,10,13) |
InChI-Schlüssel |
PRBVROFOJRFSNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(=O)NC1=NN=C(S1)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
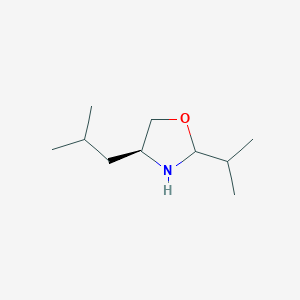

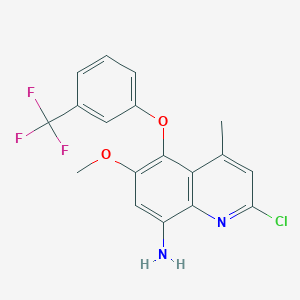
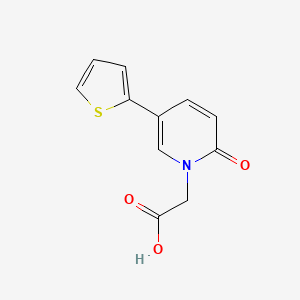







![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)
